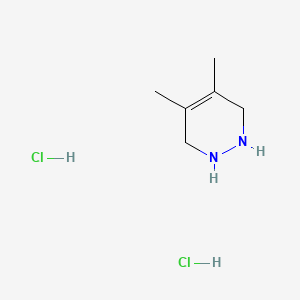
4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydropyridazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,2-diaminobenzene with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridazine derivatives.
Reduction: Fully saturated tetrahydropyridazine analogs.
Substitution: Various substituted tetrahydropyridazine derivatives.
Applications De Recherche Scientifique
4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and use in Parkinson’s disease research.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a polar aprotic solvent in organic synthesis.
Uniqueness
4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride is unique due to its specific substitution pattern and potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C6H14Cl2N2 |
|---|---|
Poids moléculaire |
185.09 g/mol |
Nom IUPAC |
4,5-dimethyl-1,2,3,6-tetrahydropyridazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-5-3-7-8-4-6(5)2;;/h7-8H,3-4H2,1-2H3;2*1H |
Clé InChI |
VBAZJWYHXFPGCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CNNC1)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


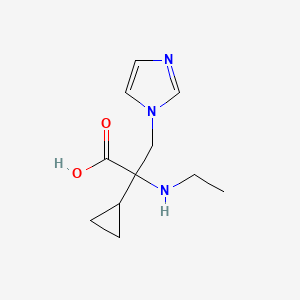
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)


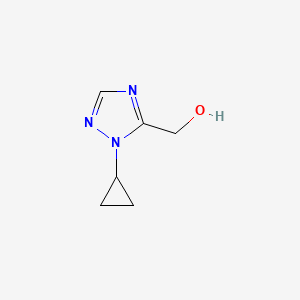


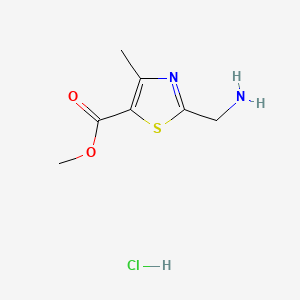

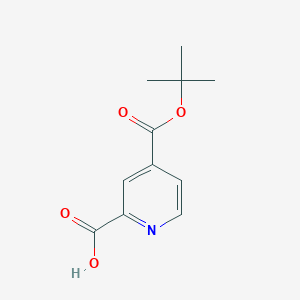
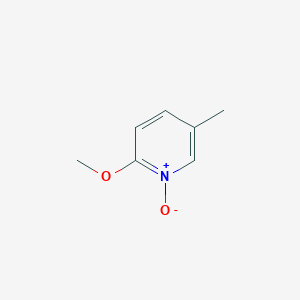
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
